molecular formula C17H27N3O3 B2414930 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1797845-44-3

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2414930
CAS No.: 1797845-44-3
M. Wt: 321.421
InChI Key: XBGXEMNQNNIZOJ-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative designed for research applications. Its molecular structure, which incorporates a phenethyl group linked to a hydroxypiperidine moiety via a urea bridge, is characteristic of compounds investigated for modulating biological signaling pathways. This scaffold is of significant interest in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors. Piperidine-containing ureas have demonstrated high research utility as potent antagonists for G protein-coupled receptors. For instance, the structurally related compound Palosuran (ACT-058362) is a well-characterized, potent antagonist of the urotensin-II receptor, revealing a pathophysiological role of the urotensin system and showing efficacy in models of renal dysfunction . Furthermore, 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs have been extensively studied as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme. Inhibiting sEH stabilizes fatty acid epoxides, leading to anti-inflammatory, anti-hypertensive, and analgesic effects in preclinical models, making this a valuable pathway for pharmacological research . The specific substitution pattern on this compound—featuring a 4-methoxyphenethyl group and a hydroxypiperidine—suggests potential for interaction with various enzymatic or receptor targets. Researchers may explore its utility in areas such as cardiovascular biology, neuropharmacology, and oncology, given that similar piperidine-based molecules are being investigated as NMDA receptor antagonists and in cancer research . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXEMNQNNIZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a derivative of piperidine and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Urea moiety : Contributes to the compound's ability to interact with biological targets.
  • Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.

Molecular Formula

C17H24N2O3C_{17}H_{24}N_{2}O_{3}

Molecular Weight

288.39 g mol288.39\text{ g mol}

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Neurodegenerative Pathways : It has been noted for its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific kinase signaling pathways .

Therapeutic Applications

  • Neurodegenerative Diseases : The compound shows promise in the prophylaxis and treatment of diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
  • Cancer Treatment : Initial findings suggest that it may act as a kinase inhibitor, which is crucial in cancer therapy. This could lead to the development of novel anticancer agents targeting specific pathways .

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduced neuronal loss compared to control groups .
  • In Vitro Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionModulation of neuronal survival pathways
AntitumorKinase inhibition
Cognitive function improvementReduction in neuronal loss

Q & A

Q. What are the optimized synthetic routes for 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the urea linkage (e.g., NH protons at δ 6.2–6.8 ppm) and piperidine ring conformation (e.g., axial vs. equatorial hydroxyl group) .
  • IR Spectroscopy: Urea carbonyl stretch at ~1640–1680 cm⁻¹; hydroxyl (4-hydroxypiperidine) at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H32N3O3: 386.2438) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; retention time compared to standards .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
  • Polar solvents: DMSO (>50 mg/mL), methanol (~20 mg/mL) due to urea and methoxy groups .
  • Aqueous buffers: Limited solubility (use co-solvents like 10% DMSO in PBS for in vitro assays) .
    • Stability:
  • Store at –20°C under inert atmosphere (N2) to prevent oxidation of the hydroxyl group .
  • Degrades at pH < 3 (acidic cleavage of urea bond) or > 9 (hydroxyl group deprotonation) .

Advanced Research Questions

Q. How can researchers identify biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Target Prediction: Use computational tools (e.g., molecular docking with PI3K or GPCR models) based on structural analogs (e.g., piperidine-urea derivatives with kinase inhibition ).
  • Experimental Validation:
  • Binding Assays: Radioligand competition studies (e.g., [3H]-labeled ligands for receptor binding ).
  • Functional Assays: Measure cAMP levels (GPCR activity) or kinase inhibition (IC50 via ADP-Glo™ assays) .
    • Mechanistic Studies: Knockout cell lines or CRISPR-Cas9 editing to confirm target dependency .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core Modifications:
ModificationHypothesisExperimental ApproachReference
4-Hydroxypiperidine → 4-MethoxypiperidineEnhanced lipophilicitySynthesize analog, test logP and membrane permeability
Methoxyphenethyl → FluorophenethylImproved metabolic stabilityAssess microsomal stability (t1/2 in liver microsomes)
  • Pharmacophore Mapping: 3D-QSAR models to prioritize substituents impacting activity .

Q. How should contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

Methodological Answer:

  • Source Identification:
  • Purity Discrepancies: Compare HPLC traces and residual solvent levels (e.g., DMSO interference in assays) .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and serum concentrations .
    • Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding affinity if ELISA results are inconsistent .

Q. What in vitro vs. in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • In Vitro:
  • ADME: Caco-2 cells for permeability; cytochrome P450 inhibition assays .
  • Toxicity: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .
    • In Vivo:
  • Rodent Models: PK studies in Sprague-Dawley rats (IV/PO dosing, plasma sampling via LC-MS/MS) .
  • Tissue Distribution: Radiolabeled compound (e.g., 14C) to track accumulation in target organs .

Q. How can researchers validate compound purity and assess trace impurities?

Methodological Answer:

  • Analytical Workflow:
  • LC-MS/MS: Quantify impurities >0.1% (e.g., unreacted intermediates) .
  • NMR Spectroscopy: Detect stereoisomers (e.g., axial vs. equatorial hydroxyl configuration) .
    • Stability-Indicating Methods: Forced degradation (heat, light, pH stress) followed by HPLC to identify degradation products .

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